molecular formula C6H7NO4S B2454896 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid CAS No. 88393-84-4

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid

Cat. No.: B2454896
CAS No.: 88393-84-4
M. Wt: 189.19
InChI Key: KWHFVHRLIRLOLD-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid (CAS No: 88393-84-4) is a thiazolidinedione-based compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its core structure is a privileged scaffold in the development of bioactive molecules with diverse therapeutic profiles. The compound is primarily valued for its role as a key synthetic intermediate in the exploration of new antioxidant and anti-inflammatory agents . Researchers have utilized this scaffold to develop novel acetamide derivatives that exhibit significant activity in multiple assay models, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxidation inhibition, and the suppression of pro-inflammatory cytokines like IL-1β and MCP-1 . Its mechanism of action is associated with the modulation of oxidative stress and inflammatory pathways, making it a compelling candidate for investigating conditions linked to elevated oxidative stress, such as metabolic and neurodegenerative disorders . Further applications include its use in the synthesis of novel organotin(IV) compounds, which have demonstrated promising in vitro antitumor activity against various human cancer cell lines, including prostate (PC-3), colon (HT-29), and breast (MCF-7) cancers . Additionally, thiazolidinedione derivatives have shown potential in antimicrobial research, serving as a lead structure for developing new antibacterial and fungicidal agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHFVHRLIRLOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid typically involves the reaction of thiazolidine-2,4-dione with an appropriate acylating agent. One common method is the reaction of thiazolidine-2,4-dione with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain oxidoreductases, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanoic acid
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)pentanoic acid

Uniqueness

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid, a heterocyclic compound featuring a thiazolidine ring, has garnered attention for its potential biological activities. With a molecular formula of C6H7NO4S and a molecular weight of 189.19 g/mol, this compound is being investigated for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidine ring fused with a propanoic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It has been shown to inhibit certain oxidoreductases, which may lead to reduced oxidative stress and inflammation . The compound's interaction with cellular targets can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Escherichia coli500 - 1000
Pseudomonas aeruginosa250 - 500
Bacillus cereus8 - 16
Enterococcus faecalis1000 - 2000

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazolidin compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like irinotecan, indicating promising anticancer properties .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized thiazolidin derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed high efficacy against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most active derivative demonstrated an IC50 value significantly lower than that of conventional drugs .

Cytotoxicity Assessment

In assessing cytotoxicity against normal human fibroblast cells (MRC-5), it was found that while some derivatives exhibited notable inhibition of cell proliferation at higher concentrations (1 × 10^-5 M), they maintained acceptable safety profiles at lower concentrations (1 × 10^-7 M) .

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a thiazolidin-2,4-dione precursor with a propanoic acid derivative. Key steps include cyclization under acidic or basic conditions (e.g., using HCl or NaOH) and temperature control (60–80°C) to stabilize intermediates. Solvents like ethanol or dichloromethane are often employed, with purification via recrystallization or chromatography . Optimization focuses on adjusting pH, solvent polarity, and catalyst selection (e.g., palladium on carbon) to enhance yield (>70%) and purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to identify proton environments (e.g., thiazolidinone ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm). Infrared Spectroscopy (IR) confirms functional groups (C=O stretches at ~1700 cm⁻¹, S=O at ~1250 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while Elemental Analysis validates stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight its role as a bioactive scaffold with potential antimicrobial (MIC = 8–32 µg/mL against S. aureus) and anti-inflammatory activity (IC₅₀ = 10 µM in COX-2 inhibition assays). Its mechanism may involve interaction with enzymes like tyrosine kinases or transcription factors (e.g., NF-κB) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Robust protocols include:

  • Dose-response standardization (e.g., 0.1–100 µM range).
  • Orthogonal assays (e.g., enzymatic inhibition + cell viability).
  • Structural analogs to isolate pharmacophores (e.g., modifying the propanoic acid moiety). Cross-referencing with computational docking (e.g., AutoDock Vina) clarifies binding affinities to targets like PPAR-γ .

Q. What strategies improve synthesis scalability without compromising purity?

Continuous flow reactors reduce batch variability by maintaining precise temperature/pH control. Green chemistry approaches , such as aqueous-phase reactions or microwave-assisted synthesis, enhance efficiency (reaction time reduced by 50%). Post-synthesis, automated flash chromatography with gradient elution (hexane/ethyl acetate) achieves >99% purity at gram scale .

Q. How do computational methods predict structure-activity relationships (SAR) for derivatives?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations (AMBER) assess stability in biological membranes. QSAR models using descriptors like logP and polar surface area correlate with bioavailability (R² > 0.85) .

Data Contradiction Analysis

Q. Why do some studies report divergent enzymatic inhibition profiles for this compound?

Variability in enzyme isoforms (e.g., COX-1 vs. COX-2) and assay buffers (e.g., Tris vs. phosphate) alters ionization states. For example, protonation of the thiazolidinone sulfur at pH < 7 reduces electrophilicity, diminishing activity. Meta-analysis using Consensus Activity Maps (ChemAxon) reconciles discrepancies .

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